molecular formula C13H18N2O4 B11548462 tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate

tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate

Cat. No.: B11548462
M. Wt: 266.29 g/mol
InChI Key: MOVJGFNVOKWKTM-RIYZIHGNSA-N
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Description

Tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tert-butyl group, a hydrazinecarboxylate moiety, and a benzylidene group substituted with hydroxy and methoxy groups. Its distinct chemical structure makes it an interesting subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate typically involves the condensation reaction between tert-butyl hydrazinecarboxylate and 4-hydroxy-3-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The benzylidene group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2E)-2-(4-hydroxybenzylidene)hydrazinecarboxylate
  • Tert-butyl (2E)-2-(3-methoxybenzylidene)hydrazinecarboxylate
  • Tert-butyl (2E)-2-(4-hydroxy-3-methoxyphenyl)hydrazinecarboxylate

Uniqueness

Tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate is unique due to the presence of both hydroxy and methoxy groups on the benzylidene moiety. This dual substitution pattern enhances its reactivity and potential biological activity compared to similar compounds with only one substituent.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-8-9-5-6-10(16)11(7-9)18-4/h5-8,16H,1-4H3,(H,15,17)/b14-8+

InChI Key

MOVJGFNVOKWKTM-RIYZIHGNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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